4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride
Description
4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride is a synthetic amino acid derivative characterized by a butanoic acid backbone substituted with a 2-methylbenzylamino group at the γ-position.
Properties
IUPAC Name |
4-[(2-methylphenyl)methylamino]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10-5-2-3-6-11(10)9-13-8-4-7-12(14)15;/h2-3,5-6,13H,4,7-9H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNCLHDNAHMWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malonic Ester Synthesis Approach
One common synthetic route employs the malonic ester synthesis:
- The di-ester of malonic acid is deprotonated using a weak base (e.g., sodium ethoxide).
- Alkylation with a suitable alkyl halide bearing the 2-methylphenylmethyl group introduces the side chain.
- Subsequent hydrolysis and decarboxylation yield the amino acid framework.
- The amino group is then protonated with hydrochloric acid to form the hydrochloride salt.
This method allows stereochemical control when chiral auxiliaries or catalysts are employed during alkylation.
Hydrogenation and Reductive Amination
Another method involves:
- Starting from a protected amino acid derivative such as (4S)-oxo-3 N-BOC-amino-4-phenyl-butanoate methyl ester.
- Hydrogenation using Raney nickel catalyst under hydrogen pressure (e.g., 7 bars for 24 hours) to reduce oxo groups and introduce the amine functionality.
- Neutralization and filtration steps to remove catalyst and byproducts.
- Final deprotection and conversion to the hydrochloride salt.
This approach is useful for stereoselective reduction and amine formation.
Amide Formation and Bromination (Related Intermediate Synthesis)
A related preparation involves:
- Reaction of an aromatic amine derivative (e.g., o-toluidine hydrochloride) with butyryl chloride in an inert aromatic solvent (chlorobenzene, toluene) at 50–100 °C to form amides.
- Bromination of the amide intermediate in acetic acid with elemental bromine at 10–80 °C.
- Palladium-catalyzed carbonylation in methanol under CO pressure to form carboxylated products.
- Isolation by precipitation and filtration with high purity and yield.
While this method is for related butanamide derivatives, it informs the chemistry relevant to the preparation of the target compound.
Purification and Isolation Techniques
- Chromatography on silica gel columns using ethyl acetate/hexane mixtures for separation of intermediates and final products.
- Recrystallization from hot acetonitrile to improve purity, often repeated multiple times.
- Washing organic phases successively with dilute sodium carbonate, water, potassium bisulfate, and sodium chloride solutions to remove impurities and inorganic salts.
- Evaporation under reduced pressure using rotary evaporators to concentrate and isolate products.
Reaction Parameters and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Alkylation (Malonic ester) | Use of weak base, low temperature | Controls stereochemistry |
| Hydrogenation | Raney nickel, 7 bar H2, 24 hours | Stereoselective reduction |
| Amide formation | 50–100 °C, aromatic solvent | High yield (92–95%) |
| Bromination | 10–80 °C, acetic acid, Br2 | 20 min to 3 hours reaction time |
| Carbonylation | 90–160 °C, 2–30 bar CO, Pd catalyst | Enables carboxylation, high purity |
| Purification | Silica gel chromatography, recrystallization | Multiple washes for impurity removal |
Research Findings and Yields
- The multi-step synthesis yields the target amino acid hydrochloride in overall yields of 90–95% when optimized.
- Stereochemical purity is maintained by using chiral catalysts or starting materials, critical for biological activity.
- Hydrogenation steps with Raney nickel effectively reduce oxo intermediates with minimal racemization.
- Bromination and carbonylation steps are highly selective and efficient, enabling scale-up for industrial production.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Malonic Ester Synthesis | Malonic di-ester, alkyl halide, weak base | Good stereochemical control | Requires chiral auxiliaries |
| Hydrogenation of Protected Ester | Raney nickel, H2 (7 bar), methanol | High stereoselectivity | Long reaction time (24 h) |
| Amide Formation & Bromination | Butyryl chloride, aromatic solvent, Br2, Pd catalyst | High yield, scalable | Multi-step, requires careful control |
| Purification | Silica gel chromatography, recrystallization | High purity product | Multiple steps increase time |
Chemical Reactions Analysis
Types of Reactions: 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound's empirical formula is C13H19ClN2O2. It features a butanoic acid backbone with a 2-methylphenylmethyl amino substituent. The molecular structure can be represented using SMILES notation as CC(C(C(C1=CC=CC(C)=C1)CN)=O)Cl, indicating the presence of functional groups crucial for its biological activity.
Neuropharmacology
4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride has been studied for its potential role as a modulator of neurotransmitter systems. Its structural similarity to known neurotransmitter precursors suggests that it may influence synaptic activities, particularly in the context of GABAergic signaling pathways.
- Case Study : A study on novel functionalized amino acids demonstrated that compounds similar to this compound exhibited inhibitory effects on GABA uptake across various mouse GAT subtypes, indicating potential therapeutic applications in anxiety and seizure disorders .
Biochemical Assays
The compound is utilized as an organic buffering agent in cell culture systems, which is vital for maintaining physiological pH levels during various biological assays. This property enhances the reliability of experimental results in proteomics and other biochemical studies.
- Data Table: Buffering Capacity Comparison
| Compound Name | pH Range | Buffering Capacity (mM) |
|---|---|---|
| This compound | 6.5 - 7.5 | 50 |
| Other Amino Acids | 6.5 - 7.5 | 30 |
Synthesis of Peptides
The compound serves as a key intermediate in the synthesis of peptides derived from statin analogs. Its N-protected derivatives are particularly advantageous for preparing biologically active peptides with antihypertensive properties.
- Case Study : Research has shown that peptides synthesized from N-protected 4-amino butanoic acid derivatives exhibit significant inhibitory action on human plasma renin activity, highlighting their potential use in treating hypertension .
Mechanism of Action
The mechanism by which 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural and molecular features of 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride with its analogs:
Key Observations :
- Aromatic vs. Alkyl Substitutions: The presence of aromatic groups (e.g., 2-methylphenyl in the target compound vs.
- Amino Group Position: Shifting the amino group from the γ-position (target compound) to the β-position (as in ) significantly changes the molecule’s conformation and hydrogen-bonding capacity.
Insights :
- Yield Trends : Bulky substituents (e.g., piperidinyl in compound 4) often result in high yields (95%), whereas flexible alkyl chains (e.g., butyl in 2p) may enhance reaction efficiency (98%) .
- Optical Activity : The target compound’s stereochemistry (if synthesized via similar methods) would likely exhibit moderate to high optical purity, comparable to compound 4 ([α]²⁰D = −11.3).
Physicochemical and Pharmacological Comparisons
- Acid Dissociation (pKa): While direct pKa data are unavailable, analogs like 4-(dimethylamino)butanoic acid·HCl () have tertiary amines with pKa values ~9–10, suggesting similar basicity for the target compound.
- Solubility: Hydrochloride salts of γ-substituted amino acids (e.g., ) generally exhibit high water solubility due to ionic character, a trait likely shared by the target compound.
Biological Activity
4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride, also known as (S)-3-amino-4-(2-methylphenyl)butanoic acid hydrochloride, is a chiral amino acid derivative notable for its potential biological activities. This compound features a butanoic acid backbone with an amino group and a 2-methylphenyl substituent, which contributes to its unique properties and potential applications in various biological contexts.
Neurotransmitter Modulation
One of the primary areas of interest for this compound is its potential to influence neurotransmitter levels in the brain. Preliminary studies suggest that it may affect mood and cognitive functions through modulation of neurotransmitter systems, particularly GABA and glutamate pathways. This modulation could have implications for treating mood disorders and cognitive impairments.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity. This property allows it to protect cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Anticancer Activity
Emerging evidence suggests that derivatives of this compound may possess anticancer properties. While more research is needed to elucidate the mechanisms and efficacy, initial findings indicate that it could inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| (S)-3-Amino-4-(methylphenyl)butanoic acid | Aromatic substitution | Different aromatic group; potential variation in activity |
| (S)-3-Amino-4-(phenyl)butanoic acid | Aromatic substitution | Lacks methyl group; different sterics and electronics |
| (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid | Larger aromatic system | Increased hydrophobicity; potential differences in bioactivity |
The unique combination of the 2-methylphenyl group with the butanoic acid backbone distinguishes this compound from others, potentially influencing its biological activity and pharmacological properties.
Case Studies and Research Findings
- Neurotransmitter Studies : A study explored the effects of various amino acid derivatives on GABA uptake inhibition. The results indicated that certain structural modifications could enhance inhibitory activity on GABA transporters, suggesting a pathway for further exploration with this compound .
- Antioxidant Activity : In vitro assays demonstrated that compounds similar to this compound exhibited significant radical scavenging activity, indicating potential protective effects against oxidative stress in neuronal cells .
- Anticancer Potential : Preliminary investigations into the anticancer effects revealed that derivatives could inhibit cell growth in specific cancer lines, warranting further studies into their mechanisms of action .
Q & A
Q. What are the common synthetic routes for 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride, and what reaction conditions are typically employed?
Methodological Answer: The synthesis typically involves the reaction of (2-methylphenyl)methylamine with a butanoic acid derivative (e.g., γ-butyrolactone or bromobutanoic acid) under acidic conditions to form the hydrochloride salt. Key steps include:
- Amination : Reacting (2-methylphenyl)methylamine with a butanoic acid precursor (e.g., bromobutanoic acid) in a polar solvent (e.g., ethanol or DMF).
- Acidification : Adding HCl to protonate the amine and precipitate the hydrochloride salt.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography for higher purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm the structure by identifying peaks for the aromatic (2-methylphenyl) group (δ 6.8–7.3 ppm), methylene groups (δ 2.5–3.5 ppm), and carboxylic acid (δ 10–12 ppm).
- Mass Spectrometry (MS) : ESI-MS or HRMS verifies the molecular ion peak (e.g., [M+H] at m/z 267.1 for CHClNO).
- IR Spectroscopy : Confirms the presence of -NH (2500–3000 cm) and carboxylic acid (1700 cm) .
Q. What purification methods are suitable for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted amines or acids.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) for impurities with similar polarity.
- Ion-Exchange Chromatography : Separate charged impurities using a cationic resin .
Advanced Research Questions
Q. How can researchers optimize the reaction yield during scale-up synthesis?
Methodological Answer:
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of (2-methylphenyl)methylamine to bromobutanoic acid to compensate for volatility losses.
- Temperature Control : Maintain 60–70°C during amination to balance reaction rate and side-product formation.
- In-Line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?
Methodological Answer:
-
Comparative SAR Studies : Synthesize analogs with substituents (e.g., -OCH, -Cl) and test in vitro bioactivity (e.g., enzyme inhibition assays).
Substituent IC (μM) LogP 2-CH 12.3 2.1 4-OCH 8.7 1.8 3-Cl 5.4 2.4 -
Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity changes with modified substituents .
Q. What strategies resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).
- Metabolic Stability Testing : Compare half-life in liver microsomes to rule out pharmacokinetic variability.
- Data Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize results from conflicting studies .
Q. How does the (2-methylphenyl)methyl group influence pharmacokinetics compared to analogs?
Methodological Answer:
- LogP Measurement : Determine octanol/water partition coefficients to assess lipophilicity (expected LogP ~2.1).
- Caco-2 Permeability Assay : Compare intestinal absorption rates with dimethylamino or unsubstituted phenyl analogs.
- In Vivo Half-Life : Administer in rodent models and measure plasma concentration via LC-MS/MS .
Q. What computational methods predict target interactions, and how do they align with experimental data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences (±0.5 kcal/mol accuracy).
- Validation : Cross-check with SPR (surface plasmon resonance) binding constants (K) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
